molecular formula C6H6N2S B2960100 2-Amino-2-(thiophen-3-yl)acetonitrile CAS No. 113100-57-5

2-Amino-2-(thiophen-3-yl)acetonitrile

Cat. No.: B2960100
CAS No.: 113100-57-5
M. Wt: 138.19
InChI Key: JGVBAZCHRMIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(thiophen-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an acetonitrile group with an amino group at the 2-position . The InChI code for this compound is 1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 72.23°C and a predicted boiling point of approximately 262.4°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm^3, and it has a refractive index (n20D) of 1.60 .

Scientific Research Applications

Synthesis and Structural Characterization

One study detailed the synthesis of a novel heterocyclic amide derivative obtained from 2-aminothiophene-3-carbonitrile, showcasing its structural characteristics through spectroscopic studies and crystallography. The compound demonstrated moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts (Cakmak et al., 2022).

Chemical Reactions and Derivatives

Research on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction highlighted the utility of 2-aminothiophenol in producing these compounds with high selectivity and good yields (Reddy et al., 2012).

Fluorescent Chemosensors

A study on the synthesis and photophysical characterization of novel fluorescent 4,5-diarylimidazolyl-phenylalanines, derived from 2-aminothiophenol, showed their potential as fluorimetric chemosensors for ion recognition, particularly with Cu2+ and Fe3+ ions, suggesting their incorporation into chemosensory peptidic frameworks (Esteves et al., 2016).

Helix-Helix Interactions

Investigations into helix-helix interactions using a related compound, 2-amino-4-(thiazolin-2-yl)phenol, demonstrated its role in forming heterochiral sheets of helical, N⋯HO H-bonded polymers, contributing to our understanding of molecular chirality and weak intermolecular interactions (Stefankiewicz et al., 2011).

Electroactive Phenol-Based Polymers

Another research focused on the synthesis of electroactive polymers from derivatives of thiophene, which could serve as a basis for the development of new materials with specific electronic properties. This synthesis involved the use of 2-aminothiophenol and explored the polymers' conductivity and fluorescence properties (Kaya & Aydın, 2012).

Safety and Hazards

The safety information for 2-Amino-2-(thiophen-3-yl)acetonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

2-amino-2-thiophen-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBAZCHRMIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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